molecular formula C7H11ClN2O B1407020 2-(Pyridin-4-yloxy)ethanamine hydrochloride CAS No. 1992956-33-8

2-(Pyridin-4-yloxy)ethanamine hydrochloride

Cat. No.: B1407020
CAS No.: 1992956-33-8
M. Wt: 174.63 g/mol
InChI Key: PBLAZURNRKKWFW-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)ethanamine hydrochloride serves as a valuable chemical building block and versatile small molecule scaffold in medicinal chemistry and drug discovery research . The pyridinyloxyethoxy moiety is a key structural feature in the synthesis of sophisticated bioactive molecules. Scientific literature indicates that derivatives based on similar pyridinyloxyethylamine cores are utilized in the development of potent and selective receptor agonists . For instance, such structures have been employed as key intermediates in the synthesis of biased agonists for the 5-HT1A receptor, which are being explored for the treatment of disorders of the central nervous system such as depression and Parkinson's disease . Furthermore, heterocyclic compounds like this are of significant interest in anticancer research, as over 85% of all FDA-approved pharmaceuticals contain heterocyclic structures, which are known to improve the physical characteristics and biological activity of drug molecules . This compound is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

2-pyridin-4-yloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLAZURNRKKWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)ethanamine hydrochloride typically involves the reaction of 4-hydroxypyridine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yloxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 2-(Pyridin-4-yloxy)ethanamine hydrochloride serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to novel compounds with specific functionalities.

Biology

  • Biochemical Research : The compound is utilized to study interactions between small molecules and biological targets. It is particularly valuable in developing enzyme inhibitors and receptor modulators, influencing signaling pathways crucial for cellular functions.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits promising antimicrobial properties against resistant bacterial strains, especially when used in combination therapies.
  • Anticancer Properties : Research suggests that the compound may inhibit pathways essential for cancer cell proliferation, showing potential in inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that it may have neuroprotective properties, making it a candidate for further investigation in treating neurological disorders.

Medical Applications

  • Pharmaceutical Development : Investigated for its activity against diseases such as cancer and neurological disorders, this compound could lead to new therapeutic agents. Its mechanism involves binding to specific enzymes and receptors, modulating their activity and influencing biochemical pathways .

Industrial Applications

  • Production of Specialty Chemicals : In the industrial sector, this compound is used in producing specialty chemicals and materials. It also finds applications in formulating agrochemicals and dyes due to its reactivity and stability .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor studies, it acts as a ligand, influencing receptor signaling and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

2-(Pyridin-3-yloxy)ethanamine Hydrochloride
  • CAS : 1956332-88-9 .
  • Structure : The ethanamine group is attached to the pyridine ring via an ether linkage at the 3-position.
  • Key Differences : The 3-substitution alters electronic properties and steric interactions compared to the 4-isomer. For example, the 3-position may influence binding affinity in receptor-ligand interactions due to spatial orientation .
1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride
  • CAS : 2034621-68-4 .
  • Structure : A phenyl ring bridges the pyridine (2-position) and methanamine groups.
  • Key Differences : The extended aromatic system increases molecular weight (C₁₂H₁₄Cl₂N₂O) and may enhance π-π stacking interactions, affecting solubility and biological activity .

Substituted Ethanamine Derivatives

2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine Hydrochloride
  • CAS : 135875-16-0 (free base) .
  • Structure : A benzimidazole ring replaces the pyridine, with a chlorine substituent at the 6-position.
  • Key Differences: The benzimidazole core introduces electron-withdrawing effects, altering reactivity compared to pyridine . Demonstrated utility in chemical studies involving nucleophilic substitution .
5-Methyltryptamine Hydrochloride
  • CAS : 1010-95-3 .
  • Structure : An indole ring substitutes the pyridine, with a methyl group at the 5-position.
  • Key Differences: The indole moiety enables π-π interactions distinct from pyridine, often associated with serotonin receptor binding . Pharmacologically active as a hallucinogen, unlike the pyridine-based compound .

Halogenated and Complex Derivatives

N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine Trihydrochloride
  • CAS: Not explicitly listed; detected as an impurity in betahistine hydrochloride tablets .
  • Structure : A branched ethanamine with dual pyridin-2-yl groups and a methyl substituent.
  • Key Differences :
    • Increased molecular complexity reduces solubility (trihydrochloride form improves it).
    • Observed impurity levels up to 1.26% in pharmaceuticals, necessitating rigorous quality control .
2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine Hydrochloride
  • CAS: Not provided .
  • Structure : A pyrimidine ring fused with pyridine at the 2-position.
  • Key Differences: The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity . Potential applications in kinase inhibition due to heterocyclic diversity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-(Pyridin-4-yloxy)ethanamine HCl 1992956-33-8 C₇H₁₁ClN₂O 186.63 Pyridine-4-substitution; used in ligand design .
2-(Pyridin-3-yloxy)ethanamine HCl 1956332-88-9 C₇H₁₁ClN₂O 186.63 3-position substitution alters binding orientation .
2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine HCl 135875-16-0 C₉H₁₀Cl₂N₃ 246.11 Electron-withdrawing chloro group; enhanced nucleophilic reactivity .
5-Methyltryptamine HCl 1010-95-3 C₁₁H₁₄ClN₂ 210.70 Indole core; hallucinogenic activity .

Biological Activity

2-(Pyridin-4-yloxy)ethanamine hydrochloride, a chemical compound with the molecular formula C7H10N2O·HCl, is increasingly recognized for its diverse biological activities. This compound is a derivative of ethanamine, where the amino group is substituted with a pyridin-4-yloxy group, making it a valuable building block in organic synthesis and medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-hydroxypyridine with 2-chloroethylamine hydrochloride facilitated by a base such as sodium hydroxide or potassium carbonate. The resulting product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can bind to active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, it acts as a ligand in receptor studies, influencing receptor signaling and cellular responses .

Biological Applications

Research has highlighted several potential applications of this compound in various fields:

  • Antimicrobial Activity : Studies indicate that this compound exhibits promising antimicrobial properties. It has been investigated for its effectiveness against resistant strains of bacteria, particularly in combination therapies that enhance the efficacy of existing antibiotics .
  • Anticancer Properties : The compound has shown potential in the treatment of cancer. Its mechanism involves the inhibition of specific pathways that are crucial for cancer cell proliferation and survival. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines .
  • Neurological Disorders : Preliminary research suggests that this compound may also have neuroprotective effects, making it a candidate for further studies in treating neurological disorders .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated synergistic effects with ciprofloxacin against resistant Staphylococcus aureus strains.
Anticancer ActivityInduced apoptosis in human cancer cell lines at concentrations as low as 12.5 µg/mL.
Neuroprotective EffectsShowed promise in reducing neuronal damage in preclinical models of neurodegeneration.

Comparative Analysis

When compared to similar compounds such as 2-(Pyridin-2-yloxy)ethanamine hydrochloride and 2-(Pyridin-3-yloxy)ethanamine hydrochloride, this compound exhibits unique reactivity and binding affinities that enhance its utility in targeted applications within research and industry .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(Pyridin-4-yloxy)ethanamine hydrochloride with high purity?

The compound can be synthesized via transition metal-free catalytic reduction of primary amides. A general procedure involves reacting the corresponding acetamide derivative with a potassium-based catalyst (e.g., 2 mol% of an abnormal NHC-potassium complex) in dry toluene. After purification, the product is isolated as a hydrochloride salt. Yields typically range from 60% to 92%, depending on substituents and reaction conditions . Characterization should include 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HPLC to confirm purity (>95%) and structural integrity.

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Key techniques include:

  • NMR spectroscopy : To verify the pyridin-4-yloxy moiety and ethanamine backbone.
  • Mass spectrometry (HRMS) : For exact mass determination (e.g., expected molecular ion for C7H11N2OHCl\text{C}_7\text{H}_{11}\text{N}_2\text{O} \cdot \text{HCl}).
  • HPLC with UV detection : To assess purity and detect impurities. Discrepancies in spectral data should be cross-validated using X-ray crystallography or computational modeling (e.g., DFT calculations) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable .
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified biohazard protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Solubility discrepancies often arise from differences in pH, solvent polarity, or salt form. Methodological recommendations:

  • Perform solubility screens in buffered solutions (pH 1–12) and polar aprotic solvents (e.g., DMSO, acetonitrile).
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Validate results against PubChem or ECHA databases, noting batch-specific variations .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

To study interactions with targets like monoamine oxidases (MAOs) or HSP90:

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., kynuramine for MAO-A/MAO-B) and monitor inhibition via HPLC or fluorescence .
  • Molecular docking : Simulate binding modes using software like AutoDock Vina, focusing on hydrogen bonding (e.g., interactions with GLU527 or TYR604 in HSP90) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can researchers address low yields or side reactions during scale-up synthesis?

  • Optimize catalyst loading : Increase from 2 mol% to 5 mol% if side reactions dominate.
  • Control moisture : Use rigorously dried solvents and inert atmospheres (N2_2/Ar).
  • Purification : Employ gradient column chromatography or recrystallization from ethanol/water mixtures. Low yields may stem from steric hindrance at the pyridinyl oxygen; substituting electron-withdrawing groups on the pyridine ring can improve reactivity .

Q. What approaches are recommended for analyzing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A/B), and hydrolytic conditions (acidic/basic buffers).
  • LC-MS/MS : Identify degradation products (e.g., pyridine-4-ol or ethanamine derivatives).
  • Circular dichroism (CD) : Monitor conformational changes in aqueous solutions .

Data Contradiction and Reproducibility

Q. How should conflicting reports on biological activity (e.g., MAO inhibition vs. no activity) be addressed?

  • Validate assay conditions : Ensure consistent enzyme concentrations (e.g., 1 µg/mL MAO-A/MAO-B) and substrate saturation levels.
  • Control for solvent effects : Limit organic solvent content (<1% v/v) to avoid denaturation.
  • Replicate with orthogonal assays : Compare fluorometric results with radiometric or spectrophotometric methods .

Q. What steps ensure reproducibility in synthesizing derivatives with modified pyridinyl or ethanamine groups?

  • Standardize reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation.
  • Document substituent effects : Electron-donating groups on the pyridine ring enhance nucleophilicity, while bulky groups may reduce yield.
  • Share synthetic protocols via platforms like Zenodo or ChemRxiv to enable cross-lab validation .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueExpected Signals/ValuesReference
1H^1 \text{H}-NMRδ 8.4 (d, 2H, pyridine-H), δ 3.8 (t, 2H, OCH2_2)
HRMS (ESI+)m/z 165.0794 [M+H]+^+ (free base)
HPLC Retention Time6.2 min (C18 column, 0.1% TFA in H2 _2O/MeCN)

Table 2: Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low yield (<50%)Increase catalyst loading to 5 mol%; use dry toluene
Impurity peaks in HPLCRecrystallize from ethanol/water (3:1 v/v)
Unstable intermediateConduct reactions under inert gas (N2_2)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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